1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne
Overview
Description
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne is an organic compound that features two boronate ester groups attached to a central ethyne (acetylene) linkage. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This interaction results in changes to the molecular structure of the target, which can have significant effects on its function.
Biochemical Pathways
The process of borylation, which this compound is involved in, is a key step in many organic synthesis reactions . The downstream effects of these reactions can vary widely depending on the specific context and the other compounds involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne. Factors such as temperature, pH, and the presence of other compounds can affect the rate and outcome of the borylation reactions it is involved in .
Biochemical Analysis
Biochemical Properties
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki-Miyaura coupling reactions, which are catalyzed by palladium complexes. This compound’s interaction with palladium catalysts facilitates the formation of carbon-carbon bonds, making it a valuable reagent in synthetic organic chemistry .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles. Additionally, it may impact cellular metabolism by altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their functions. For example, in the presence of palladium catalysts, it facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This interaction is crucial for its role in organic synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Long-term studies have shown that its effects on cellular function can vary, with potential impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, it may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed. These findings highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation and utilization in biochemical reactions. For instance, it can be metabolized by enzymes involved in the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds. This interaction can affect metabolic flux and the levels of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can impact its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne typically involves the coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetylene with a suitable halogenated precursor under palladium-catalyzed cross-coupling conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne undergoes several types of chemical reactions, including:
Oxidation: The boronate ester groups can be oxidized to form boronic acids.
Reduction: The ethyne linkage can be reduced to form the corresponding alkane.
Substitution: The boronate ester groups can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides and a palladium catalyst in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alkanes.
Substitution: Biaryl compounds.
Scientific Research Applications
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne is utilized in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Materials Science: In the development of advanced materials such as polymers and electronic devices.
Medicinal Chemistry: As a precursor in the synthesis of biologically active compounds.
Catalysis: As a ligand in transition metal-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Bis(pinacolato)boryl methane
- 2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (4,8-bis(2-(3,5-dioctyl)thiophene)benzo[1,2-b:4,5-b’]dithiophene)
Uniqueness
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyne is unique due to its ethyne linkage, which imparts distinct electronic properties and rigidity compared to similar compounds. This makes it particularly useful in applications requiring stable and conductive materials .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]phenyl]-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-13-9-11-19(17-21)15-16-20-12-10-14-22(18-20)28-31-25(5,6)26(7,8)32-28/h9-14,17-18H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVADPGUUPIJJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C#CC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32B2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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